4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine
Description
Properties
CAS No. |
79605-05-3 |
|---|---|
Molecular Formula |
C10H9Cl2N5 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C10H9Cl2N5/c1-17(2)10-13-4-3-6(14-10)9-15-7(11)5-8(12)16-9/h3-5H,1-2H3 |
InChI Key |
FFDDKZIVVPDOPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Approach
The synthesis typically starts from bipyrimidine precursors or related pyrimidine derivatives, such as 4,6-dihydroxypyrimidine or 4,6-dichloropyrimidine. The core synthetic steps involve:
- Chlorination of hydroxypyrimidine precursors to introduce chlorine atoms at the 4 and 6 positions.
- Amination to substitute the chlorine at the 2' position with a dimethylamino group.
These transformations are carried out under controlled conditions to maximize yield and purity.
Chlorination Step
The chlorination of 4,6-dihydroxypyrimidine to form 4,6-dichloropyrimidine derivatives is conventionally achieved using chlorinating agents such as:
- Phosphorus oxychloride (POCl₃)
- Phosphorus pentachloride (PCl₅)
- Thionyl chloride (SOCl₂)
- Phosgene (COCl₂)
The reaction is often performed in the presence of additives like dimethylformamide (DMF), pyridine, or tertiary amines to enhance reactivity and selectivity.
Optimized conditions reported include:
| Parameter | Condition |
|---|---|
| Chlorinating agent | Phosphorus oxychloride (POCl₃) |
| Temperature | 20–105 °C (stepwise heating) |
| Reaction time | 3–5 hours |
| Solvent | Toluene or chlorinated solvents |
| Additives | N,N-dimethylaminopyridine, pyridine |
The use of POCl₃ with hindered amines improves the yield and purity of 4,6-dichloropyrimidine by minimizing side reactions and facilitating easier isolation.
Amination Step
The introduction of the N,N-dimethylamino group at the 2' position is typically performed by nucleophilic substitution of the chlorine atom with dimethylamine or its derivatives under inert atmosphere (nitrogen or argon) to avoid side reactions.
| Parameter | Condition |
|---|---|
| Aminating agent | Dimethylamine or N,N-dimethylaminopyridine |
| Atmosphere | Nitrogen or argon |
| Solvent | Toluene or methanol |
| Temperature | 20–75 °C |
| Reaction time | Several hours (e.g., 3–6 hours) |
The reaction may be catalyzed or facilitated by bases such as sodium methoxide or sodium amide to enhance nucleophilicity.
Purification and Isolation
Purification of the target compound involves:
- Extraction with organic solvents (e.g., toluene)
- Removal of solvents under reduced pressure
- Recrystallization from ethanol or other suitable solvents
- Filtration and drying under vacuum
These steps ensure high purity and yield, typically in the range of 70-85% based on the optimized protocols.
Detailed Process Example from Patent Literature
A representative preparation method adapted from patent US10556871B1 for a related dichloropyrimidine compound involves:
| Step | Description | Conditions/Details | Yield (%) |
|---|---|---|---|
| 1 | Esterification of p-bromophenylacetic acid with methanol under reflux | 5.5 hours, reflux, solid acid catalyst | ~95 |
| 2 | Reaction with sodium methoxide and dimethyl carbonate in methanol to form intermediate | 6 hours, 75 °C, nitrogen atmosphere | Not specified |
| 3 | Chlorination using POCl₃ and N,N-dimethylaminopyridine in toluene | 20–105 °C, 3–5 hours | ~85 |
| 4 | Workup by aqueous extraction, solvent removal, recrystallization in ethanol | 10–20 °C, 1–2 hours stirring | - |
This multi-step process achieves an overall yield of approximately 73% to 85% depending on the step specifics.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Notes/Outcome |
|---|---|---|---|
| Chlorination | POCl₃, toluene, N,N-dimethylaminopyridine | Convert dihydroxypyrimidine to dichloropyrimidine | 70-85% yield, temperature 20-105 °C |
| Amination | Dimethylamine, sodium methoxide, methanol | Substitute Cl with N,N-dimethylamino group | Requires inert atmosphere, 3-6 h reaction |
| Purification | Extraction (toluene), recrystallization (ethanol) | Isolate pure compound | Enhances purity and yield |
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding oxide .
Scientific Research Applications
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine exerts its effects involves interactions with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the desired biological or chemical outcome. For example, in biological systems, it may inhibit certain enzymes or receptors, thereby modulating cellular pathways .
Comparison with Similar Compounds
4,6-Dichloro-5-isopropylpyrimidin-2-amine (B5)
- Structure : Substituted with an isopropyl group at the 5-position.
- Properties : Melting point (175–176°C), high yield (69%), and distinct NMR shifts (δ = 7.31 ppm for NH2) .
- Comparison : The absence of a bipyrimidine scaffold reduces steric hindrance but limits π-π stacking interactions compared to the target compound.
4,6-Dichloro-N-methylpyrimidin-2-amine (CAS 10397-15-6)
- Structure: Monocyclic pyrimidine with a single methylamine group.
- Similarity : 0.82 (structural similarity score).
- Key Difference : Reduced chlorine substitution (one fewer Cl) diminishes electrophilicity, altering reactivity in cross-coupling reactions .
Bipyrimidine Derivatives with Varied Substituents
4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (LAS38096)
- Structure : Features a furan substituent at the 4'-position.
- Bioactivity: Potent A2B adenosine receptor antagonist (Ki = 17 nM) with >100-fold selectivity over other adenosine receptors.
- Comparison : The furyl group enhances binding affinity through hydrophobic interactions, whereas the dimethylamine in the target compound may improve solubility .
6-Chloro-2-morpholino-[4,5'-bipyrimidin]-2'-amine (Compound 15)
- Structure : Morpholine substituent at the 2-position.
- Application : Evaluated for PI3K inhibition, demonstrating the impact of heterocyclic amines on target engagement .
N,N-Dialkylamino Pyrimidines
2-Chloro-N,N-diethylpyrimidin-4-amine (16d)
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine (CAS 5748-33-4)
- Similarity : 0.81 (structural similarity score).
Heterocyclic-Fused Pyrimidines
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (34)
- Structure : Cyclopentane-fused pyrimidine.
- Properties : Yellow liquid with distinct NMR shifts (δ = 8.01 ppm for NH2).
- Application : Demonstrates the role of fused rings in modulating cytotoxic activity .
Data Tables
Table 1. Physical and Spectral Properties of Selected Compounds
| Compound | Melting Point (°C) | Yield (%) | $^1$H NMR (δ, NH2) | Cl Substituents |
|---|---|---|---|---|
| 4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine | Not reported | - | Not reported | 4,6 |
| 4,6-Dichloro-5-isopropylpyrimidin-2-amine (B5) | 175–176 | 69 | 7.31 | 4,6 |
| 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine (LAS38096) | 222 | - | Not reported | - |
Biological Activity
4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines and its mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula : CHClN
CAS Number : 79605-05-3
This compound belongs to the bipyrimidine class of chemicals, characterized by the presence of two pyrimidine rings. The chlorination at positions 4 and 6 enhances its biological activity by potentially increasing binding affinity to target proteins.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 25 µM
These values suggest a potent anticancer effect, particularly noteworthy in the MCF-7 cell line where it induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Induction of oxidative stress |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 | Membrane disruption |
| Escherichia coli | 64 | Inhibition of protein synthesis |
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
